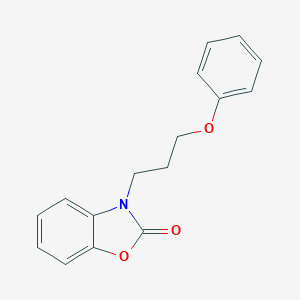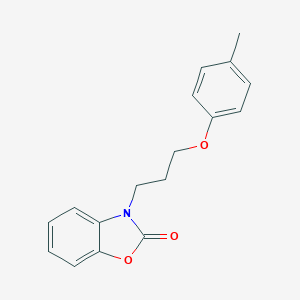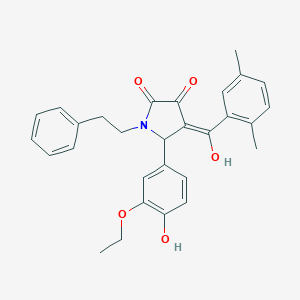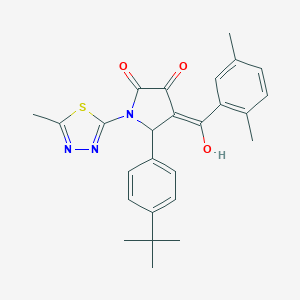
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. Detailed structural analysis would require techniques like NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromophenyl and dimethoxybenzoate groups. The bromine atom on the phenyl ring is a good leaving group, making it susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the ester group would likely make it relatively polar. Its solubility in various solvents, melting point, boiling point, and other properties would need to be determined experimentally .Applications De Recherche Scientifique
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis. Its unique retention time and spectral properties would help in the identification and quantification of similar compounds in complex mixtures.
Each application area presents a rich field for exploration, and the compound’s unique chemical structure offers numerous possibilities for innovation and discovery in scientific research. While the search did not yield specific current applications, the potential uses outlined above are based on the compound’s chemical characteristics and related structures’ known applications .
Propriétés
IUPAC Name |
[3-(4-bromophenyl)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrO6/c1-28-20-10-5-15(11-22(20)29-2)24(27)31-17-8-9-18-21(12-17)30-13-19(23(18)26)14-3-6-16(25)7-4-14/h3-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFJFOGJZGUNNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {[5-(3-chloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B384152.png)
![4-methoxy-9-methyl-N-(2-methylphenyl)-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide](/img/structure/B384154.png)
![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B384155.png)
![2-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B384156.png)
![(4E)-5-(furan-2-yl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B384158.png)
![2-(Naphtho[2,1-b]furan-1-ylacetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B384159.png)

![3-[3-(4-chlorophenoxy)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B384163.png)




![5-(3-chlorophenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384173.png)
![N-(1-{[(4-acetylanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-1-naphthamide](/img/structure/B384175.png)